molecular formula C6H5ClN2O2 B1271473 4-Amino-3-chloropyridine-2-carboxylic acid CAS No. 76165-18-9

4-Amino-3-chloropyridine-2-carboxylic acid

Cat. No.: B1271473
CAS No.: 76165-18-9
M. Wt: 172.57 g/mol
InChI Key: NLMORBPDRBXCCD-UHFFFAOYSA-N
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Description

4-Amino-3-chloropyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, featuring an amino group at the 4-position, a chlorine atom at the 3-position, and a carboxylic acid group at the 2-position

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of various pharmaceuticals and pesticides , suggesting that its targets could be diverse depending on the specific derivative synthesized.

Mode of Action

It’s known that similar chloroaminoheterocyclic compounds readily undergo suzuki-miyaura coupling with phenylboronic acid . This suggests that 4-Amino-3-chloropyridine-2-carboxylic acid may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

It’s known that similar compounds can be used in the synthesis of various pharmaceuticals and pesticides , implying that the affected pathways and their downstream effects could be diverse and dependent on the specific derivative synthesized.

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, which can be influenced by factors such as molecular weight, solubility, and chemical structure .

Result of Action

It’s known that similar compounds can be used in the synthesis of various pharmaceuticals and pesticides , suggesting that the effects of its action could be diverse and dependent on the specific derivative synthesized.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that similar compounds have high biological activity, low toxicity, long-lasting period, and easy degradation in the environment , suggesting that environmental factors could play a significant role in the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 4-aminopyridine followed by carboxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and carboxylation can be achieved using carbon dioxide under high pressure .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-chloropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-3-chloropyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 4-Amino-2-chloropyridine
  • 3-Amino-4-chloropyridine
  • 2-Amino-3-chloropyridine

Comparison: 4-Amino-3-chloropyridine-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-amino-3-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMORBPDRBXCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376437
Record name 4-amino-3-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76165-18-9
Record name 4-amino-3-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-chloropyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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